molecular formula C11H14N2O6S B363281 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine CAS No. 56807-16-0

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine

Cat. No. B363281
CAS RN: 56807-16-0
M. Wt: 302.31g/mol
InChI Key: XSEIACXXCBWIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the CAS Number 56807-16-0 . It has a molecular weight of 302.31 . The IUPAC name for this compound is 4-[(4-methoxy-3-nitrophenyl)sulfonyl]morpholine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.31 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine and its derivatives have been explored for their potential in antimicrobial applications. Research indicates that these compounds, particularly sulfonamide derivatives, show significant antimicrobial potency against various bacterial and fungal strains. For instance, some derivatives exhibited promising activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25.0 µg/mL. Molecular docking studies further supported these findings, showing good binding affinities with active sites of enzymes like topoisomerase II gyrase A (Janakiramudu et al., 2017).

Synthesis Improvement

Studies have also focused on improving the synthesis processes of this compound and related compounds. A novel nitration process was developed to enhance the yield, robustness, and safety profile of the synthesis. This method involved converting crude intermediates to their nitric acid salt and using dichloromethane and sulfuric acid for the nitration reaction. This protocol significantly improved the overall yield by 59%, increased capacity by 30%, reduced waste by 40%, and simplified operations (Zhang et al., 2007).

Pro-Apoptotic Effects in Cancer Cells

Some sulfonamide derivatives of this compound have shown promising pro-apoptotic effects in cancer cells. These compounds have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines. The in vitro studies revealed that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes. These findings suggest a potential role for these derivatives in cancer treatment (Cumaoğlu et al., 2015).

Molluscicidal Agents

Derivatives of this compound have also been investigated for their use as molluscicidal agents. One such compound, incorporating the morpholine moiety, demonstrated a good molluscicidal effect, suggesting potential applications in controlling mollusc populations (Duan et al., 2014).

Safety and Hazards

The safety information and hazards associated with 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(4-methoxy-3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIACXXCBWIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.